molecular formula C10H12N2 B8541530 5-isopropyl-1H-pyrrolo[2,3-b]pyridine

5-isopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8541530
M. Wt: 160.22 g/mol
InChI Key: ADTDLVKTUGQOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a pyrrolo[2,3-b]pyridine core structure, which is a privileged scaffold in drug discovery known for its ability to interact with various biological targets . This core structure is structurally analogous to purines, allowing it to mimic endogenous molecules and effectively inhibit a range of enzyme targets, particularly kinases . The addition of an isopropyl substituent at the 5-position is a key structural modification that researchers utilize to probe hydrophobic binding pockets and optimize the compound's physicochemical properties during lead optimization cycles. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a fundamental building block in the development of novel therapeutic agents . A significant area of application for this compound and its derivatives is in anticancer research. Pyridine-containing compounds are frequently investigated as inhibitors of critical biological pathways involved in cancer proliferation, such as tubulin polymerization, kinase activity, and topoisomerase function . Specific patents detail that 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated utility as modulators of various kinases (e.g., ERBB modulators) and other targets, showing promising anti-proliferative activity against a broad spectrum of tumor cell lines, including those associated with breast cancer, colon cancer, and glioblastoma . This makes this compound a valuable precursor or intermediate for researchers synthesizing and evaluating new candidate molecules for targeted cancer therapy. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

5-propan-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H12N2/c1-7(2)9-5-8-3-4-11-10(8)12-6-9/h3-7H,1-2H3,(H,11,12)

InChI Key

ADTDLVKTUGQOCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Synthetic Methodologies for 5 Isopropyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Strategies for the Construction of the Pyrrolo[2,3-b]pyridine Ring System

The assembly of the pyrrolo[2,3-b]pyridine core can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope and efficiency. Key strategies include cyclo-condensation reactions, palladium-catalyzed coupling reactions, and transformations mediated by N-oxides.

Cyclo-condensation Reactions

Cyclo-condensation reactions represent a classical and effective approach for the formation of the pyrrolo[2,3-b]pyridine skeleton. These reactions typically involve the condensation of a suitably substituted aminopyrrole with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the fused pyridine (B92270) ring.

One notable example involves the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid. nih.govajol.info This method provides a straightforward route to substituted 1H-pyrrolo[2,3-b]pyridines. nih.govajol.info The general reaction scheme is depicted below:

Reactant 1Reactant 2ConditionsProduct
2-Aminopyrrole derivativeActive methylene compoundAcetic acid, cat. HClSubstituted 1H-pyrrolo[2,3-b]pyridine

While this method is effective for certain substitution patterns, the direct synthesis of 5-isopropyl-1H-pyrrolo[2,3-b]pyridine via this route would necessitate a starting aminopyrrole with the isopropyl group already in place or a subsequent functionalization step.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex heterocyclic systems, including the pyrrolo[2,3-b]pyridine core. These methods often involve the formation of one of the rings through an intramolecular or intermolecular coupling process.

A common strategy involves the heteroannulation of appropriately substituted pyridine derivatives. For instance, the palladium-catalyzed reaction of 2-amino-3-iodopyridine (B10696) with terminal alkynes, followed by cyclization, affords the 7-azaindole (B17877) scaffold. While not a direct cyclo-condensation, this palladium-catalyzed annulation provides a versatile entry to the ring system, allowing for the introduction of various substituents on the pyrrole (B145914) ring.

N-Oxide Mediated Transformations

The use of N-oxides provides an alternative pathway for the construction and functionalization of the pyrrolo[2,3-b]pyridine ring system. A notable strategy involves the reaction of aza-arene N-oxides with O-vinylhydroxylamines. This transformation proceeds via an N-arylation followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization to furnish the 7-azaindole core. This method offers a metal-free approach to the synthesis of this important heterocyclic scaffold.

Other Cyclization and Annulation Approaches

Several other named reactions, traditionally used for indole (B1671886) synthesis, have been adapted for the preparation of 7-azaindoles. These include:

Fischer Indole Synthesis: This acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone can be employed to construct the pyrrole ring fused to the pyridine. The synthesis of 2,3-disubstituted 7-azaindoles has been achieved by the cyclization of 2-pyridylhydrazones in polyphosphoric acid.

Bartoli Indole Synthesis: This method involves the reaction of a nitro- or nitroso-pyridine with a vinyl Grignard reagent to form the 7-azaindole. It is particularly useful for the synthesis of 7-substituted azaindoles.

Leimgruber-Batcho Indole Synthesis: This two-step procedure, starting from a nitropicoline, provides a versatile route to various azaindole isomers.

Regioselective Introduction of the Isopropyl Moiety

The introduction of the isopropyl group at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a precursor already containing the isopropyl group or by functionalizing the pre-formed heterocyclic core.

A common and effective strategy for C-C bond formation on heteroaromatic rings is through palladium-catalyzed cross-coupling reactions. If a 5-halo-1H-pyrrolo[2,3-b]pyridine, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, is available, the isopropyl group can be introduced using an appropriate organometallic reagent.

Coupling ReactionOrganometallic ReagentCatalyst/Ligand
Suzuki Coupling Isopropylboronic acid or its estersPd catalyst (e.g., Pd(dppf)Cl₂) and a base
Negishi Coupling Isopropylzinc halidePd or Ni catalyst
Kumada Coupling Isopropylmagnesium halide (Grignard reagent)Pd or Ni catalyst

The choice of coupling partner and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, the Negishi coupling of secondary alkylzinc reagents with heteroaryl halides has been shown to be effective for similar systems.

Direct C-H functionalization is an increasingly important strategy in organic synthesis. While methods for the C-H functionalization of the pyridine ring in 7-azaindoles at other positions have been reported, direct and selective isopropylation at the C5 position remains a challenging transformation that often requires specific directing groups or specialized catalysts.

Functionalization and Derivatization at Specific Positions

Once the this compound core is synthesized, further modifications can be made at various positions to explore structure-activity relationships. The reactivity of the 7-azaindole ring towards electrophilic substitution is highest at the C3 position of the pyrrole ring.

Functionalization at C2: The C2 position can be functionalized through palladium-catalyzed cross-coupling reactions if a 2-halo precursor is used. Direct C-H arylation at the C2 position has also been achieved using arylboronic acids.

Functionalization at C3: The C3 position is prone to electrophilic attack. Halogenation, nitration, and Friedel-Crafts acylation typically occur at this position.

Functionalization at C4 and C6: The pyridine ring is generally less reactive towards electrophilic substitution than the pyrrole ring. Functionalization at the C4 and C6 positions often requires directed metalation or the use of pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions on halo-substituted 7-azaindoles are common methods for introducing substituents at these positions. For instance, amination reactions at the C4 position of a 4-chloro-7-azaindole (B22810) derivative can be achieved using palladium catalysis.

The following table summarizes some common functionalization reactions at different positions of the 1H-pyrrolo[2,3-b]pyridine ring system.

PositionReaction TypeReagents
C2 Suzuki CouplingArylboronic acid, Pd catalyst
C3 BrominationN-Bromosuccinimide (NBS)
C4 Buchwald-Hartwig AminationAmine, Pd catalyst, ligand
C6 Suzuki CouplingArylboronic acid, Pd catalyst

Halogenation Reactions (e.g., Bromination, Iodination)

Halogenation is a fundamental transformation in the synthesis of 7-azaindole derivatives, providing key intermediates for further functionalization.

Bromination: The bromination of the 1H-pyrrolo[2,3-b]pyridine core can be achieved using reagents like N-bromosuccinimide (NBS) in chloroform. This reaction typically introduces a bromine atom onto the pyrrole ring. google.com For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine is a commercially available compound that serves as a versatile starting material for introducing various substituents at the 5-position. nih.govresearchgate.net

Iodination: Iodination of the 7-azaindole scaffold is another important reaction, often targeting the 3-position of the pyrrole ring. rsc.org Direct iodination can be accomplished using iodine in the presence of a base like potassium hydroxide (B78521) in DMF. nih.gov Another method involves the use of iodine monochloride (ICl) in the presence of Celite®. researchgate.net These iodinated derivatives are valuable precursors for cross-coupling reactions. nih.gov For example, the reaction of 1-arylated 7-azaindoles with N-iodosuccinimide (NIS) and potassium hydroxide in acetonitrile (B52724) can yield 3-iodo derivatives. nih.gov

An iodine-catalyzed method has also been developed for the regioselective C-3 chalcogenation of NH-free 7-azaindoles, which includes sulfenylation, selenylation, thiocyanation, and selenocyanation. nih.govacs.orgacs.org

ReagentPosition of HalogenationReference
N-Bromosuccinimide (NBS)5-position google.com
Iodine/Potassium Hydroxide3-position nih.gov
Iodine Monochloride (ICl)/Celite®- researchgate.net
N-Iodosuccinimide (NIS)3-position nih.gov

Acylation and Other Electrophilic Substitutions

The 1H-pyrrolo[2,3-b]pyridine ring system is susceptible to various electrophilic substitution reactions, primarily at the 3-position of the pyrrole ring. rsc.org

Acylation: Acylation reactions introduce an acyl group into the 7-azaindole nucleus. While specific examples for this compound are not detailed in the provided context, the general reactivity of the 7-azaindole core suggests that Friedel-Crafts acylation or related methods could be employed.

Other Electrophilic Substitutions: Besides acylation, the 7-azaindole ring undergoes other electrophilic substitutions such as nitration and nitrosation, predominantly at the 3-position. rsc.org The reactivity of the 7-azaindole nucleus in electrophilic aromatic substitution is a subject of study, with the outcome influenced by the reaction conditions and the substituents already present on the ring. uni-muenchen.de

Hydrogenation and Reduction Strategies

Hydrogenation and reduction reactions are employed to modify substituents on the this compound core or to saturate the pyridine ring.

Hydrogenation of the Pyridine Ring: The hydrogenation of pyridines is a method to synthesize piperidines. liverpool.ac.uk While challenging, catalytic methods using rhodium compounds like Rh2O3 under mild conditions have been developed for the reduction of various unprotected pyridines. liverpool.ac.uk This suggests that the pyridine ring of this compound could potentially be hydrogenated to the corresponding piperidine (B6355638) derivative.

Reduction of Functional Groups: Reduction strategies can be applied to functional groups attached to the 7-azaindole scaffold. For instance, a reduction reaction using triethylsilane and trifluoroacetic acid in acetonitrile at reflux can be used to reduce certain functional groups. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted 7-azaindole derivatives. rsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is widely used to introduce aryl or heteroaryl groups onto the 7-azaindole core. nih.govorganic-chemistry.org This reaction typically involves the coupling of a halo-7-azaindole with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be coupled with various boronic acids to introduce substituents at the 5-position. google.com Similarly, 2-iodo-4-chloropyrrolopyridine intermediates can undergo chemoselective Suzuki-Miyaura cross-coupling at the C-2 position. mdpi.comnih.govntnu.no

The choice of palladium catalyst, ligand, and base is crucial for the success of the coupling reaction. beilstein-journals.orgnih.gov For instance, the combination of Pd(OAc)2 or Pd2(dba)3 with ligands like Xantphos has been found to be effective for C-N and C-O bond formation on N-substituted 4-bromo-7-azaindoles. beilstein-journals.orgnih.gov

Reaction TypeReactantsCatalyst SystemReference
Suzuki-Miyaura CouplingHalo-7-azaindole, Boronic acid/esterPalladium catalyst, Base google.comnih.govmdpi.comnih.govntnu.no
C-N/C-O CouplingN-substituted 4-bromo-7-azaindole, Amide/Amine/PhenolPd(OAc)2/Pd2(dba)3, Xantphos, Base beilstein-journals.orgnih.gov

Introduction and Removal of Protecting Groups (e.g., Triisopropylsilyl)

Protecting groups are often necessary in the multi-step synthesis of complex 7-azaindole derivatives to mask reactive functional groups. google.com

Introduction of Protecting Groups: The pyrrole nitrogen of the 7-azaindole ring is often protected to prevent unwanted side reactions during subsequent synthetic steps. The triisopropylsilyl (TIPS) group is a bulky silyl (B83357) ether protecting group that can be introduced by reacting the N-H group with triisopropylsilyl chloride (TIPSCl) in the presence of a base. libretexts.orgharvard.edu Another common protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. nih.gov

Removal of Protecting Groups: The removal of protecting groups is a critical final step in many synthetic sequences. The TIPS group is typically removed by treatment with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF), or by acidic conditions. libretexts.org The SEM group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). mdpi.com However, the deprotection of the SEM group can sometimes lead to the formation of side products. nih.gov

Protecting GroupIntroduction ReagentRemoval ConditionReference
Triisopropylsilyl (TIPS)Triisopropylsilyl chloride (TIPSCl)Fluoride ion (e.g., TBAF) or acid libretexts.orgharvard.edu
(2-(trimethylsilyl)ethoxy)methyl (SEM)-Acid (e.g., TFA) mdpi.comnih.gov

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Modern analytical chemistry offers a powerful suite of spectroscopic tools for the elucidation of molecular structures. For 5-isopropyl-1H-pyrrolo[2,3-b]pyridine, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyrrolo[2,3-b]pyridine core would appear in the downfield region, typically between δ 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The isopropyl group would give rise to two signals: a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The N-H proton of the pyrrole (B145914) ring is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for each of the carbon atoms in the bicyclic core and the isopropyl substituent. The chemical shifts of the aromatic carbons would be in the range of δ 100-150 ppm. The carbons of the isopropyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Specific experimental values are not publicly available. The data presented are estimations based on known values for similar 7-azaindole (B17877) structures.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H2 ~7.5 C2: ~128
H3 ~6.5 C3: ~100
H4 ~8.2 C3a: ~128
H6 ~8.3 C4: ~143
NH Variable (broad s) C5: ~130
CH (isopropyl) Septet C6: ~147
CH₃ (isopropyl) Doublet C7a: ~148
CH (isopropyl): ~30
CH₃ (isopropyl): ~22

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. While specific experimental data for the parent compound is limited, a patent describing its synthesis as an intermediate notes a mass spectrometry result for a larger derivative. google.com The fragmentation pattern in the mass spectrum would be expected to show the loss of a methyl group (M-15) from the isopropyl substituent, a characteristic fragmentation for isopropyl-containing compounds.

Table 2: Expected Mass Spectrometry Data for this compound Note: Based on general principles of mass spectrometry.

m/z Interpretation
[M]⁺ Molecular Ion
[M-15]⁺ Loss of a methyl radical (•CH₃)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrrole ring. The C-H stretching vibrations of the aromatic rings and the isopropyl group would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

Table 3: Expected Infrared (IR) Absorption Bands for this compound Note: Based on characteristic IR frequencies for the functional groups present.

Frequency Range (cm⁻¹) Vibrational Mode
3100-3400 N-H stretch (pyrrole)
2850-3100 C-H stretch (aromatic and aliphatic)
1400-1600 C=C and C=N stretch (aromatic rings)

Single Crystal X-ray Diffraction for Solid-State Structure Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystal Data for the Analogous Compound 5-bromo-1H-pyrrolo[2,3-b]pyridine. researchgate.net Note: This data is for a related compound and serves as a reference.

Parameter Value
Chemical Formula C₇H₅BrN₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9082 (4)
b (Å) 13.3632 (6)
c (Å) 5.8330 (3)
β (°) 103.403 (5)
V (ų) 675.47 (6)

Structure Activity Relationship Sar Studies of 5 Isopropyl 1h Pyrrolo 2,3 B Pyridine Derivatives

Conformational Analysis and Stereochemical Considerations

The 1H-pyrrolo[2,3-b]pyridine nucleus is an aromatic bicyclic system that is inherently planar. datapdf.com X-ray crystallography studies of substituted 7-azaindole (B17877) derivatives confirm that the fused pyrrole (B145914) and pyridine (B92270) rings are nearly coplanar. This planarity is a crucial feature, as it provides a rigid core that properly orients substituents for interaction with target proteins, such as the hinge region of kinases. nih.gov

The primary conformational flexibility in 5-isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives arises from the rotation of the isopropyl group at the C5 position and the rotation of other substituents on the scaffold. The isopropyl group itself, while providing bulk, has a relatively free rotation around its C-C bond, which can influence how it fits into hydrophobic pockets of a target protein.

Stereochemistry can play a critical role in the biological activity of pyrrole-based compounds. nih.gov While the 5-isopropyl group itself is not chiral, the introduction of chiral centers elsewhere in the molecule, such as on substituents at other positions, can lead to significant differences in potency between stereoisomers. For instance, studies on related heterocyclic compounds have shown that specific stereoisomers, such as a trans-4-aryl-piperidine-3-ol substituent, can be significantly more active than their corresponding isomers, highlighting the importance of a precise three-dimensional arrangement for optimal target engagement. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on the bicyclic core.

The pyrrole portion of the 7-azaindole scaffold offers two primary sites for modification: the C2 and C3 positions. Electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at the C3 position. rsc.org The nature of the substituent at these positions is critical for activity. In many kinase inhibitor series, the C3 position is often substituted with groups that can form key interactions with the target enzyme. For example, in a series of 3,5-disubstituted-7-azaindoles developed as inhibitors of Trypanosoma brucei, various aliphatic and aromatic groups were installed at the C3 position to optimize potency. nih.gov

The pyridine ring can be modified at the C4 and C6 positions, in addition to the defining C5-isopropyl group. The substituent at the C5 position is particularly important for modulating the electronic properties and steric profile of the molecule. While specific SAR data for a range of C5-alkyl groups is limited, studies on related substitutions provide valuable insights. For example, the introduction of a C5-trifluoromethyl group in a series of fibroblast growth factor receptor (FGFR) inhibitors was shown to be beneficial, with the group hypothesized to form a hydrogen bond with a specific glycine (B1666218) residue in the enzyme's active site. nih.gov This indicates that the C5 position can be tailored to achieve specific interactions within a target's binding pocket. The isopropyl group at this position would be expected to occupy a hydrophobic pocket. Its moderate size and lipophilic character (Hansch π-value of 1.53) make it a common choice for probing such interactions. beilstein-journals.org

The following table shows the effect of different substituents at the C5 position on the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1.

CompoundC5-SubstituentFGFR1 IC₅₀ (nM)
1 -H1900
4a -CF₃250

Data sourced from a study on FGFR inhibitors. nih.gov

The nitrogen atom of the pyrrole ring (N1) is a crucial interaction point, often acting as a hydrogen bond donor. nih.gov Modification of this position can have a profound impact on biological activity. In several reported series of 7-azaindole inhibitors, methylation or tosylation of the pyrrole N-H resulted in a complete loss of biological activity. nih.gov This underscores the importance of the N-H proton for establishing a key hydrogen bond with the target protein, often mimicking the interaction of the adenine (B156593) N-H in ATP with the kinase hinge region. nih.gov Conversely, methylation of the N1 position can also be used to block non-productive metabolic pathways or to alter the photophysical properties of the chromophore. acs.org

Spatial Orientation and Key Pharmacophoric Features

Pharmacophore models for 1H-pyrrolo[2,3-b]pyridine derivatives consistently highlight several key features essential for biological activity. A typical model includes:

A hydrogen bond donor: The N1-H of the pyrrole ring is a critical hydrogen bond donor. nih.gov

A hydrogen bond acceptor: The pyridine nitrogen (N7) frequently acts as a hydrogen bond acceptor. nih.gov

Hydrophobic/Aromatic regions: Substituents on the ring system, including the 5-isopropyl group, often occupy hydrophobic pockets or participate in aromatic stacking interactions.

The spatial arrangement of these features is dictated by the rigid, planar 7-azaindole core. The combination of the hydrogen bond donor at N1 and the acceptor at N7 creates a specific "hinge-binding" motif that is highly effective for kinase inhibition. nih.gov The 5-isopropyl group, projecting from the plane of the bicyclic core, serves to anchor the molecule in a nearby hydrophobic pocket, contributing to both potency and selectivity.

Scaffold Hopping and Isomeric Comparisons in SAR Contexts

However, such hops are not always successful and provide valuable SAR insights. In one study, replacing the 7-azaindole core of a potent anti-trypanosomal agent with an indole (B1671886) or a pyridofuran scaffold resulted in a significant loss of activity, demonstrating that the specific hydrogen bond donor/acceptor pair of the 7-azaindole was essential for potency. nih.gov

Furthermore, the isomeric position of the nitrogen in the pyridine ring is critical. The four structural isomers (4-, 5-, 6-, and 7-azaindole) exhibit distinct physicochemical properties, such as LogP and polar surface area. nih.gov Consequently, they often show different biological activities and metabolic stabilities, making isomeric comparisons a key tool in lead optimization. nih.gov

The table below illustrates a scaffold hopping experiment where a pyrazolo[1,5-a]pyridine (B1195680) was modified to a 1H-pyrrolo[2,3-b]pyridine, resulting in a significant increase in potency against PDE4B.

ScaffoldPDE4B IC₅₀ (µM)
Pyrazolo[1,5-a]pyridine4.2
1H-Pyrrolo[2,3-b]pyridine0.48

Data sourced from a study on PDE4B inhibitors. nih.gov

Mechanistic Studies of Biological Activity and Molecular Target Engagement

Inhibition of Kinase Enzymes

The 1H-pyrrolo[2,3-b]pyridine core structure, characteristic of the subject compound, has been identified as a potent inhibitor of several kinase enzymes. This inhibitory action is the primary mechanism behind its biological activity, with derivatives showing high potency and selectivity for various kinases involved in cell signaling and disease progression.

Fibroblast Growth Factor Receptor (FGFR) Kinases (FGFR1, FGFR2, FGFR3)

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activities against Fibroblast Growth Factor Receptor (FGFR) kinases, which are crucial in processes like cell proliferation, migration, and angiogenesis. nih.gov Abnormal activation of the FGFR signaling pathway is linked to the development of numerous tumors, making its inhibition a key strategy in cancer therapy. nih.govrsc.org

One notable derivative, compound 4h (5-(trifluoromethyl)-1-((3,4,5-trimethoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine), exhibits strong inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.gov

Table 1: Inhibitory Activity of Compound 4h against FGFR Kinases

KinaseIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712
This table presents the half-maximal inhibitory concentration (IC₅₀) values for compound 4h against four isoforms of the FGFR kinase. Data sourced from nih.govrsc.org.

The inhibitory mechanism of the 1H-pyrrolo[2,3-b]pyridine scaffold involves direct interaction with the ATP-binding site of the FGFR kinase domain. nih.gov The 1H-pyrrolo[2,3-b]pyridine ring acts as a "hinge binder," forming critical hydrogen bonds with amino acid residues in the hinge region of the kinase. nih.gov Specifically, it can form two hydrogen bonds with the backbone carbonyl of glutamate (B1630785) 562 (E562) and the NH group of alanine (B10760859) 564 (A564). nih.gov

Further interactions can occur depending on the substituents. For instance, a methoxyphenyl group can occupy a hydrophobic pocket and form a hydrogen bond with the NH of aspartate 641 (D641). nih.gov Additionally, substitutions at the 5-position of the pyrrolo[2,3-b]pyridine ring, such as a trifluoromethyl group, can create a hydrogen bond with glycine (B1666218) 485 (G485), significantly enhancing the compound's inhibitory activity. nih.gov

By inhibiting the autophosphorylation of FGFR, these compounds block the activation of subsequent downstream signaling pathways that are critical for cell growth and survival. nih.gov The primary pathways affected include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling cascades. nih.gov The interruption of these pathways leads to the inhibition of cancer cell proliferation and the induction of apoptosis. nih.govrsc.org

Phosphodiesterase 4B (PDE4B)

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). researchgate.net PDE4B is an enzyme that regulates intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and is a target for treating inflammatory diseases. researchgate.net

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have shown moderate to good inhibition against PDE4B. researchgate.net For example, compound 11h from this series was identified as a PDE4B-preferring inhibitor. researchgate.net

Table 2: PDE4B Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound R Group IC₅₀ (µM) for PDE4B
11a 4-fluorophenyl 0.25
11d 4-(trifluoromethoxy)phenyl 0.11
11h 3,5-dichlorophenyl 0.13
11k pyridin-3-yl 0.44

This table shows the IC₅₀ values for selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B. Data sourced from researchgate.net.

TRAF2 and NCK-interacting Kinase (TNIK)

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a source of highly potent inhibitors of TRAF2 and NCK-interacting Kinase (TNIK). nih.gov TNIK is a serine-threonine kinase that plays a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers such as colorectal cancer. nih.gov Inhibition of TNIK is therefore a promising therapeutic strategy. koreascience.kr

In screening studies, the 1H-pyrrolo[2,3-b]pyridine core was found to have high inhibitory activity on TNIK, leading to the design and synthesis of derivatives with exceptional potency. nih.gov Several compounds from these series exhibited TNIK inhibition with IC₅₀ values below 1 nM. nih.gov

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1)

The 1H-pyrrolo[2,3-b]pyridine structure is also a key feature in the development of inhibitors for Serum/Glucocorticoid Regulated Kinase 1 (SGK1). semanticscholar.orgnih.gov SGK1 is a serine/threonine kinase involved in numerous cellular processes, including cell survival, proliferation, and ion transport; its dysregulation is linked to various diseases like cancer and hypertension. semanticscholar.org

A known potent SGK1 inhibitor, GSK650394 , incorporates a 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid structure. nih.gov This compound has an IC₅₀ value of 62 nM for SGK1 and shows over 30-fold selectivity for SGK1 over related kinases like Akt. nih.gov Recent research has also focused on synthesizing and evaluating novel pyrrolo[2,3-b]pyridine derivatives as potential SGK1 inhibitors for their anticancer properties. semanticscholar.org

Modulation of Enzyme Activities Beyond Kinases

The biological activity of this scaffold is not limited to protein kinases.

Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in de novo fatty acid synthesis. The pyrrolopyridine scaffold has been identified as a promising core for the development of ACC inhibitors. In a search for clinical candidates for treating metabolic diseases, a pyrrolopyridine-containing compound was highlighted as one of the most promising derivatives in an advanced series of spirocyclic ketone-containing ACC inhibitors. researchgate.net Additionally, a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, while primarily a PDE4B inhibitor, was found to indirectly inhibit lipogenesis through downstream pathways that involve the phosphorylation and inhibition of ACC. google.com This indicates that compounds based on this scaffold can modulate ACC activity either directly or indirectly.

Cytochrome P450 enzymes are critical for the metabolism of a vast array of xenobiotics. The interaction of any chemical entity with these enzymes is a key determinant of its metabolic fate. Studies on the biotransformation of a complex vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist, which contains both a 5-isopropyl group and a 1H-pyrrolo[2,3-b]pyridin-5-yl moiety, demonstrated that the molecule undergoes extensive metabolism. Specifically, the 2-methyl-1H-pyrrolo moiety was subject to cytochrome P450-catalyzed hydroxylation, which was followed by further oxidation and conjugation reactions. This provides direct evidence that the 1H-pyrrolo[2,3-b]pyridine ring is a substrate for CYP enzymes, indicating that compounds containing this scaffold are likely to be metabolized via oxidative pathways mediated by this enzyme superfamily.

Cellular Effects and Phenotypic Assays (Mechanistic Context)

The engagement of 5-isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives with their molecular targets translates into a range of observable cellular and physiological effects.

Inhibition of Endocytosis and Viral Entry: As potent AAK1 inhibitors, these compounds disrupt the function of the AP-2 complex, a key component in clathrin-mediated endocytosis. This mechanism has been leveraged to demonstrate antiviral activity against viruses like dengue and Ebola, which rely on this pathway to enter host cells. google.comnih.gov

Antinociceptive Effects: In preclinical models, the inhibition of AAK1 has been shown to produce a distinct antinociceptive (pain-reducing) phenotype. AAK1 knockout mice, as well as wild-type rodents treated with AAK1 inhibitors, show a significantly reduced response in persistent pain assays (e.g., phase II of the formalin test) and models of neuropathic pain, without affecting acute pain sensation. This suggests a selective role for AAK1 in chronic pain pathways.

Cell Cycle Disruption and Anti-proliferative Activity: Inhibition of kinases crucial for cell cycle progression, such as Aurora B and CDK8, leads to potent anti-proliferative effects. Aurora B inhibition results in failed cytokinesis, leading to the formation of polyploid cells and subsequent apoptosis. Inhibition of CDK8 by a 1H-pyrrolo[2,3-b]pyridine derivative was shown to downregulate the WNT/β-catenin signaling pathway, inducing cell cycle arrest in the G2/M and S phases. nih.gov

Modulation of Lipid Metabolism: Through the inhibition of ACC, compounds containing the pyrrolopyridine scaffold can suppress de novo fatty acid synthesis. researchgate.net This is a key metabolic feature of many cancer cells, and ACC inhibition has been shown to inhibit tumor growth in preclinical models.

Inhibition of Cell Proliferation (in vitro models)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent antiproliferative activity across a panel of human cancer cell lines. This activity is often linked to the inhibition of key enzymes involved in cell growth and signaling pathways. nih.govnih.gov

One area of significant research is the development of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is implicated in various cancers. nih.govrsc.org For instance, the derivative compound 4h (structure not specified in the provided context) showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.govrsc.org This inhibition translated to effective suppression of cell proliferation in breast cancer 4T1 cells. nih.govrsc.org

Furthermore, other novel pyrrolo[2,3-b]pyridine analogues have been synthesized and evaluated for their cytotoxic effects. Studies using the sulforhodamine B assay have shown that certain derivatives exhibit significant growth inhibitory action against lung (A549), cervical (HeLa), and breast (MDA MB-231) cancer cell lines, with activity observed at low micromolar concentrations. nih.gov Research has also explored derivatives as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a target in colorectal cancer, with reported pIC50 values ranging from 7.37 to 9.92.

Table 1: Antiproliferative Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives
Compound SeriesTarget Cancer Cell LineActivity Range (IC50 / GI50)Molecular Target (if specified)Reference
FGFR Inhibitors (e.g., Compound 4h)Breast Cancer (4T1)Effective Inhibition (Specific IC50 not provided in abstract)FGFR1, FGFR2, FGFR3 nih.govrsc.org
1,2,3-Triazole Analogues (e.g., 5c, 5d, 5e)Lung (A549), Cervical (HeLa), Breast (MDA MB-231)0.12 µM - 9.84 µMDNA Intercalation nih.gov
TNIK InhibitorsColorectal Cancer CellspIC50: 7.37 - 9.92TNIK

Induction of Apoptosis (in vitro models)

Beyond halting proliferation, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is a critical mechanism for effective anticancer agents.

In studies involving FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine structure, compound 4h was observed to not only inhibit proliferation but also to induce apoptosis in breast cancer 4T1 cells. nih.govrsc.org Similarly, research on related heterocyclic systems, such as pyrrolo-1,5-benzoxazepines, has demonstrated their ability to trigger apoptotic cell death in oral squamous cell carcinoma cell lines. nih.gov These compounds often work by disrupting the microtubule network, leading to cell cycle arrest and subsequent apoptosis. nih.gov Further studies on spiro-oxindoline compounds incorporating a pyrazolo[3,4-b]pyridine moiety showed significant induction of both early and late apoptosis in MCF7 breast cancer cells. ekb.eg

Inhibition of Cell Migration and Invasion (in vitro models)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop compounds that can interfere with these processes.

The transwell chamber assay, a standard method for evaluating cell motility, was used to assess the effect of the FGFR inhibitor 4h . The results indicated that this 1H-pyrrolo[2,3-b]pyridine derivative significantly reduced both the migration and invasion capabilities of 4T1 breast cancer cells in a dose-dependent manner. nih.gov After a 24-hour treatment, cell migration was inhibited by 36.1%, 77.3%, and 93.8% at concentrations of 3.3, 10, and 30 μM, respectively. nih.gov This suggests that compounds based on this scaffold can target the metastatic potential of cancer cells.

Modulation of Pro-inflammatory Cytokine Release (e.g., TNF-α from macrophages)

Chronic inflammation is closely linked to the development and progression of various diseases. Molecules that can modulate the immune response by altering cytokine production are of significant therapeutic interest. While direct studies on this compound are not prominent, research on structurally related pyrrolopyrimidine and pyrrolopyridine compounds provides insight into this potential activity.

For example, a series of pyrrolo[2,3-d]pyrimidone nucleosides were evaluated for their ability to modulate cytokine production in human T cells. nih.gov Certain compounds in this series demonstrated substantial suppression of Type 1 pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFNγ), and Interleukin-2 (IL-2). nih.gov One compound, in particular, reduced TNF-α levels by 55%. nih.gov Additionally, a derivative from the isomeric pyrrolo[3,2-c]pyridine series was found to have a potent anti-inflammatory effect in bone marrow-derived macrophages (BMDMs). nih.gov This suggests that the broader pyrrolopyridine chemical space is a promising area for the discovery of immunomodulatory agents.

Investigation of Antiviral Mechanisms (e.g., against Bovine Viral Diarrhea Virus - BVDV)

The 1H-pyrrolo[2,3-b]pyridine core and related heterocyclic systems have been explored for their antiviral properties. Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family, is often used as a surrogate model for studying inhibitors of Hepatitis C Virus (HCV).

Studies on fused heterocyclic systems, such as imidazo[1,2-a]pyrrolo[2,3-c]pyridines, have identified compounds with significant activity against BVDV in Madin-Darby Bovine Kidney (MDBK) cell cultures. nih.gov Mechanistic investigations have pinpointed the BVDV RNA-dependent RNA polymerase (RdRp) as the molecular target for some of these antiviral compounds. openmedicinalchemistryjournal.com The binding of these inhibitors to the RdRp enzyme disrupts viral replication. openmedicinalchemistryjournal.com This targeted mechanism underscores the potential for developing specific antiviral agents from this class of compounds.

General Biological Activities

The pyridine (B92270) ring fused with a pyrrole (B145914) ring creates a "privileged structure" in medicinal chemistry, known for a wide array of pharmacological effects. mdpi.comnih.gov The pyrrolopyridine family, including its various isomers, has been associated with a broad spectrum of biological activities.

Table 2: General Biological Activities Associated with Pyrrolopyridine and Related Scaffolds
Biological ActivityScaffold/Derivative ClassDescriptionReference
AnticonvulsantPyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidinesShowed protection against pentylenetetrazole (PTZ)-induced seizures. mdpi.com
Analgesic & SedativePyrrolo[3,4-c]pyridinesDerivatives have been studied for their effects on the nervous system. nih.gov
Anti-inflammatoryPyrrolo[3,2-c]pyridinesInhibition of CSF-1-induced growth in bone marrow-derived macrophages. nih.gov
AntimicrobialGeneral Pyridine CompoundsThe pyridine nucleus is a core component of many antimicrobial agents. mdpi.comnih.gov
AntiviralImidazo[1,2-a]pyrrolo[2,3-c]pyridinesActivity against BVDV by targeting RNA-dependent RNA polymerase. nih.govopenmedicinalchemistryjournal.com

These diverse activities highlight the versatility of the pyrrolopyridine scaffold as a foundation for the development of new therapeutic agents targeting a wide range of diseases.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies have been instrumental in elucidating binding modes within the active sites of various protein targets.

Research on this class of compounds has shown that the pyrrolo[2,3-b]pyridine core frequently acts as a hinge-binder, forming key hydrogen bonds with the backbone of protein kinases. For instance, in studies involving c-Met kinase, the nitrogen atoms of the 7-azaindole (B17877) scaffold have been observed to form two crucial hydrogen bonds with the main chain of Met1160 in the hinge region of the enzyme. sci-hub.se Similarly, docking studies of 7-azaindole analogs as inhibitors for targets like the Colony-Stimulating Factor 1 Receptor (CSF-1R) and Phosphoinositide 3-kinase gamma (PI3Kγ) have highlighted the importance of this core structure in anchoring the ligand within the ATP-binding pocket. nih.govnih.gov

The 5-isopropyl group on the 1H-pyrrolo[2,3-b]pyridine ring would be expected to occupy a hydrophobic pocket within the target protein's active site. The size and lipophilicity of the isopropyl group can contribute to van der Waals interactions and hydrophobic contacts, potentially enhancing binding affinity and selectivity. Docking simulations allow for the visualization of these interactions, guiding the design of derivatives with optimized substituents at this position to improve their inhibitory potential. For example, in the design of inhibitors for Traf2 and Nck-interacting kinase (TNIK), molecular docking has helped to show that modifications on the pyrrolo[2,3-b]pyridine core can lead to favorable interactions with the target receptor.

Interactive Table: Examples of Protein Targets for 1H-pyrrolo[2,3-b]pyridine Derivatives Studied by Molecular Docking.

Protein Target Key Interactions Noted in Studies Potential Role of 5-isopropyl group
c-Met Kinase Hydrogen bonds with Met1160 in the hinge region. sci-hub.se Occupying a hydrophobic pocket, enhancing affinity.
CSF-1R Anchoring within the ATP-binding pocket. nih.gov Hydrophobic interactions to improve potency.
PI3Kγ Favorable interactions within the specificity pocket. nih.gov Contributing to selectivity through hydrophobic contacts.
TNIK Favorable interactions with the targeted receptor. Enhancing binding through van der Waals forces.

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-target interactions over time. For compounds based on the 1H-pyrrolo[2,3-b]pyridine framework, MD simulations are employed to assess the stability of the docked pose, study the conformational changes in the protein-ligand complex, and calculate binding free energies.

Studies on c-Met kinase inhibitors with the pyrrolo[2,3-b]pyridine scaffold have utilized MD simulations to confirm the stability of the ligand within the active site. sci-hub.se These simulations, often run for nanoseconds, can reveal whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time. sci-hub.se For instance, MD simulations of a designed inhibitor in the c-Met active site demonstrated the stability of the complex, reinforcing the binding mode suggested by docking. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied.

These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity. For example, a 3D-QSAR study on 7-azaindole derivatives as Trk A inhibitors revealed that specific substitutions on the scaffold could enhance or decrease inhibitory potency. ingentaconnect.com The CoMFA and CoMSIA models generated showed good statistical correlation and predictive ability, which can guide the design of new, more potent inhibitors. ingentaconnect.com Similar QSAR studies on pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors also highlighted the importance of hydrophobic contours for inhibitory activity. sci-hub.se

For 5-isopropyl-1H-pyrrolo[2,3-b]pyridine, a QSAR model would likely indicate that the steric bulk and hydrophobicity of the 5-position are important for activity. The isopropyl group would contribute to the hydrophobic field in a CoMSIA model. The insights from such models can be used to predict the activity of novel derivatives and to prioritize which compounds to synthesize and test. QSAR models have been developed for this scaffold against various targets, providing valuable information for designing new potent inhibitors. ingentaconnect.comnih.gov

Interactive Table: Statistical Parameters from a 3D-QSAR Study on 7-azaindole Derivatives as Trk A Inhibitors ingentaconnect.com

Model q² (Cross-validated R²) R² (Non-cross-validated R²) R²_pred (External Validation)
CoMFA 0.51 0.98 0.74

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico prediction of ADME properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, computational tools are frequently used to predict their pharmacokinetic properties and potential liabilities.

These predictions often start with an evaluation of Lipinski's "rule of five," which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Studies on various 7-azaindole derivatives have shown that many compounds within this class adhere to Lipinski's rule, suggesting good drug-like characteristics. alliedacademies.org

Beyond Lipinski's rule, more detailed in silico models can predict properties such as aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. alliedacademies.orgmdpi.com For example, in silico ADME studies of 7-azaindole derivatives designed as dual inhibitors for bromodomain and insulin (B600854) growth factor receptors indicated that the compounds were within permissible limits for properties like polar surface area, suggesting they would not have problems with cell membrane permeation. alliedacademies.org Similarly, toxicity predictions can flag potential issues such as mutagenicity or carcinogenicity early in the design process. mdpi.com The application of these in silico ADME tools allows for the early identification and optimization of compounds like this compound to improve their chances of success in later stages of drug development.

Future Research Directions and Emerging Applications

Rational Design of Next-Generation 5-Isopropyl-1H-pyrrolo[2,3-b]pyridine Derivatives

The rational design of new derivatives of this compound is a key area of future research, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how modifications to the core scaffold influence biological activity. nih.gov

Computational modeling techniques, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, are being increasingly employed to guide the design of novel analogs. nih.gov These methods allow for the prediction of binding affinities and the identification of key interactions between the compound and its biological target, thereby prioritizing the synthesis of molecules with the highest potential for success. For instance, computational studies on related pyrrolopyridine derivatives have been used to design potent inhibitors of Janus kinases (JAKs). nih.gov

A primary focus of rational design is the development of selective kinase inhibitors. The 7-azaindole (B17877) core is a well-established pharmacophore for targeting a wide range of kinases, and the 5-isopropyl substituent can be strategically utilized to enhance selectivity for specific kinase isoforms. nih.gov By modifying other positions on the pyrrolo[2,3-b]pyridine ring, researchers can fine-tune the inhibitor's interaction with the ATP-binding pocket of the target kinase. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase 3β (GSK-3β), and the insulin-like growth factor-1 receptor (IGF-1R). nih.govrsc.orgnih.gov

Table 1: Key Considerations in the Rational Design of this compound Derivatives

Design StrategyObjectiveExample Application
Structure-Activity Relationship (SAR) Studies To understand the correlation between chemical structure and biological activity.Modifying substituents on the pyrrole (B145914) and pyridine (B92270) rings to improve kinase inhibitory potency.
Computational Modeling (3D-QSAR, Docking) To predict binding affinities and guide the design of novel analogs with enhanced properties.Designing selective inhibitors for specific Janus kinase (JAK) family members. nih.gov
Scaffold Hopping and Molecular Hybridization To create novel chemical entities with improved drug-like properties by combining structural features of known active compounds.Combining the pyrrolopyridine core with fragments of other known kinase inhibitors. mdpi.com
Isosteric Replacement To modulate physicochemical properties such as solubility and metabolic stability without compromising biological activity.Replacing a functional group with another that has similar steric and electronic properties.

Exploration of Novel Therapeutic Targets and Disease Areas

While much of the research on pyrrolo[2,3-b]pyridine derivatives has focused on oncology, there is a significant opportunity to explore their therapeutic potential in other disease areas. The versatility of the 7-azaindole scaffold suggests that this compound and its derivatives could be effective against a range of novel targets.

Neurodegenerative Diseases: Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives in the treatment of Alzheimer's disease. One such derivative was rationally designed as a potent inhibitor of GSK-3β, a kinase implicated in the hyperphosphorylation of tau protein, a hallmark of the disease. nih.gov This opens up avenues for investigating this compound analogs for their neuroprotective effects and their ability to modulate key signaling pathways in neurodegeneration. mdpi.com

Inflammatory and Autoimmune Diseases: The role of kinases, such as JAKs, in regulating inflammatory and immune responses makes them attractive targets for the treatment of conditions like rheumatoid arthritis and transplant rejection. nih.govnih.gov Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been synthesized and evaluated as potent and orally efficacious immunomodulators targeting JAK3. nih.gov The 5-isopropyl group could potentially enhance the selectivity and potency of these compounds.

Infectious Diseases: The pyrrolopyridine scaffold has also shown promise in the development of antimicrobial and antiviral agents. researchgate.netmdpi.com The structural similarity of the 7-azaindole nucleus to purines allows these compounds to interfere with essential biological processes in pathogens. Further exploration of this compound derivatives for their activity against a broad spectrum of bacteria and viruses is a promising area of research.

Table 2: Potential Therapeutic Targets for this compound Derivatives

Therapeutic AreaPotential TargetRationale
Oncology Kinases (e.g., FGFR, TNIK, MRCK)The 7-azaindole scaffold is a known kinase inhibitor pharmacophore. rsc.orggoogle.com
Neurodegenerative Diseases GSK-3βInhibition of GSK-3β can reduce tau hyperphosphorylation. nih.gov
Inflammatory Diseases JAKs, SYKModulation of these kinases can control inflammatory responses. nih.govnih.gov
Immunology JAK3Targeting JAK3 is a strategy for developing immunomodulators for transplant rejection. nih.gov
Infectious Diseases Various microbial enzymesThe purine-like structure can interfere with pathogen replication. researchgate.net

Integration with Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its derivatives is crucial for driving drug discovery efforts. Future research will likely focus on the integration of advanced synthetic methodologies to enable rapid access to diverse chemical libraries.

Modern synthetic strategies for the construction of the 7-azaindole core often involve transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. researchgate.netnih.gov These methods allow for the late-stage functionalization of the scaffold, which is highly advantageous for medicinal chemistry programs. researchgate.neta2bchem.com Researchers are continuously developing more efficient and robust catalytic systems for these transformations. researchgate.net

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful approach to increase molecular complexity in a step-economical manner. The development of novel domino reactions for the synthesis of highly substituted 7-azaindoles from simple starting materials is an active area of research. rsc.org

Furthermore, flow chemistry and microwave-assisted synthesis are being increasingly adopted to accelerate reaction times, improve yields, and enhance the safety and scalability of synthetic processes. organic-chemistry.org These technologies will be instrumental in the rapid generation of compound libraries for high-throughput screening.

Development of Advanced In Vitro and Ex Vivo Assay Systems for Mechanistic Elucidation

A deep understanding of the mechanism of action of this compound derivatives is essential for their successful clinical translation. Future research will require the development and implementation of advanced in vitro and ex vivo assay systems to probe the molecular interactions and cellular effects of these compounds.

Target Engagement Assays: Cellular thermal shift assays (CETSA) and other biophysical techniques can be used to confirm direct binding of the compounds to their intended targets in a cellular context.

High-Content Imaging and Analysis: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the phenotypic effects of a compound. It can be used to assess downstream signaling events, cellular localization, and off-target effects.

3D Cell Culture and Organoid Models: These models more accurately recapitulate the in vivo microenvironment compared to traditional 2D cell cultures. They are valuable tools for evaluating the efficacy and toxicity of drug candidates in a more physiologically relevant setting.

Ex Vivo Assays with Patient-Derived Tissues: Using patient-derived cancer cells or tissue slices can provide crucial information on the potential clinical efficacy of a compound and help to identify patient populations that are most likely to respond to treatment.

By integrating these advanced assay systems, researchers can gain a comprehensive understanding of the pharmacological properties of this compound derivatives, facilitating their development into next-generation therapeutics.

Q & A

Q. What synthetic strategies are commonly employed to introduce substituents at the 5-position of pyrrolo[2,3-b]pyridine scaffolds?

The synthesis of 5-substituted pyrrolo[2,3-b]pyridines often involves halogenation at the 5-position followed by cross-coupling reactions. For example, bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions yields 5-bromo intermediates (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine), which can undergo Suzuki-Miyaura coupling with boronic acids or Sonogashira coupling with terminal alkynes to introduce aryl, heteroaryl, or alkyne groups . Alkylation at the 1-position (NH group) using alkyl halides in the presence of bases like KOH and phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) is also critical to prevent competing side reactions .

Q. How can NMR spectroscopy distinguish between regioisomers in substituted pyrrolo[2,3-b]pyridines?

¹H and ¹³C NMR are essential for resolving regioisomers. For instance, in 3,5-disubstituted derivatives, the deshielding effect of electron-withdrawing groups (e.g., pyridinyl ethynyl) at the 3-position shifts aromatic proton signals downfield (δ 8.3–8.4 ppm), while 5-substituted groups (e.g., dimethoxyphenyl) exhibit distinct splitting patterns due to hindered rotation . Coupling constants (e.g., J = 2.1–2.2 Hz) between adjacent protons on the pyrrole and pyridine rings further aid in assignment .

Q. What purification methods are optimal for isolating pyrrolo[2,3-b]pyridine derivatives?

Flash column chromatography with gradients of heptane/ethyl acetate (8:2 to 7:3) is widely used for non-polar intermediates. For polar derivatives (e.g., carboxylic acids), reverse-phase HPLC with ammonium acetate buffers (pH 6.5) improves resolution . Recrystallization from ethanol/water mixtures is effective for removing unreacted starting materials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of FGFR inhibitors based on 5-isopropyl-pyrrolo[2,3-b]pyridine?

Key SAR insights include:

  • Hinge-binding motif : The 1H-pyrrolo[2,3-b]pyridine core forms hydrogen bonds with kinase hinge residues (e.g., FGFR1 D641). Substitution at the 5-position with hydrogen bond acceptors (e.g., trifluoromethyl) enhances binding to the hydrophobic pocket near G485 .
  • Hydrophobic interactions : Larger 5-substituents (e.g., isopropyl) improve selectivity by occupying adjacent hydrophobic pockets. Computational docking (e.g., Glide SP) can validate binding modes and predict IC₅₀ values .
  • Metabolic stability : Introducing electron-withdrawing groups (e.g., fluorine) at the 3-position reduces CYP450-mediated oxidation, as shown in microsomal stability assays .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy of pyrrolo[2,3-b]pyridine-based compounds?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Poor in vivo efficacy may stem from rapid clearance, as observed with 5-fluoro derivatives due to hepatic glucuronidation .
  • Off-target screening : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify unintended targets. For example, 5-aryl ethynyl derivatives may inhibit JAK3, confounding FGFR-specific activity .
  • Prodrug strategies : Mask polar groups (e.g., carboxylic acids) as esters to enhance permeability, followed by in vivo esterase cleavage .

Q. How can computational methods optimize the regioselectivity of electrophilic substitutions on pyrrolo[2,3-b]pyridine?

Q. What strategies mitigate competing side reactions during Sonogashira coupling of 5-bromo-pyrrolo[2,3-b]pyridines?

  • Catalyst selection : Use Pd(PPh₃)₂Cl₂/CuI instead of Pd(OAc)₂ to suppress homocoupling of terminal alkynes .
  • Base optimization : Replace Et₃N with KOtBu in NMP to deprotonate the pyrrole NH, preventing catalyst poisoning .
  • Temperature control : Maintain reactions at 0°C–25°C to avoid decomposition of iodo intermediates .

Methodological Tables

Q. Table 1. Key Spectral Data for 5-Substituted Pyrrolo[2,3-b]pyridines

Compound¹H NMR (δ, ppm)HRMS [M+H]+ (Observed/Calculated)Reference
5-Bromo-3-(phenylethynyl)12.40 (NH), 8.39 (d, J=2.2 Hz)355.1435/355.14409
5-(3,4-Dimethoxyphenyl)3.90 (s, OCH₃), 8.01 (s, HetH)355.14409/355.1435

Q. Table 2. Optimization of Suzuki Coupling for 5-Isopropyl Derivatives

ConditionYield (%)Purity (%)Reference
Pd(PPh₃)₄, K₂CO₃, 105°C85>99
Pd(OAc)₂, NaHCO₃, 80°C6295

Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for Pd-catalyzed reactions to prevent hydrolysis of boronic acids .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons .

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